Diethyl [chloro(dimethylamino)phosphanyl]propanedioate
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Overview
Description
Diethyl [chloro(dimethylamino)phosphanyl]propanedioate is an organophosphorus compound that features a phosphanyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [chloro(dimethylamino)phosphanyl]propanedioate typically involves the reaction of diethyl propanedioate (commonly known as diethyl malonate) with chlorophosphines and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Enolate Ion: Diethyl propanedioate is treated with a base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Chlorophosphine: The enolate ion reacts with a chlorophosphine compound to introduce the phosphanyl group.
Introduction of Dimethylamino Group: Finally, the compound is treated with dimethylamine to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl [chloro(dimethylamino)phosphanyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphanyl group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphanyl derivatives, while oxidation and reduction reactions can produce phosphine oxides or phosphines, respectively.
Scientific Research Applications
Diethyl [chloro(dimethylamino)phosphanyl]propanedioate has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to introduce phosphanyl groups into target molecules.
Catalysis: The compound serves as a ligand in transition metal catalysis, facilitating various catalytic reactions.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as phosphine-containing polymers.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules
Mechanism of Action
The mechanism of action of diethyl [chloro(dimethylamino)phosphanyl]propanedioate involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers in catalytic reactions, enhancing the reactivity and selectivity of the catalyst. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl [chloro(dimethylamino)phosphanyl]propanedioate, known for its use in malonic ester synthesis.
Dimethylaminophosphines: Compounds containing dimethylamino and phosphanyl groups, used in various chemical reactions.
Phosphine Oxides: Oxidized derivatives of phosphines, known for their stability and unique reactivity
Uniqueness
This compound is unique due to the combination of its phosphanyl and dimethylamino groups, which confer distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and catalysis, as well as a subject of interest in materials science and biological studies.
Properties
CAS No. |
61211-61-8 |
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Molecular Formula |
C9H17ClNO4P |
Molecular Weight |
269.66 g/mol |
IUPAC Name |
diethyl 2-[chloro(dimethylamino)phosphanyl]propanedioate |
InChI |
InChI=1S/C9H17ClNO4P/c1-5-14-8(12)7(9(13)15-6-2)16(10)11(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
WHHAUAQIVGSHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)P(N(C)C)Cl |
Origin of Product |
United States |
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